molecular formula C8H12FNSi B1588890 3-Fluoro-2-(trimethylsilyl)pyridine CAS No. 87674-09-7

3-Fluoro-2-(trimethylsilyl)pyridine

Cat. No. B1588890
CAS RN: 87674-09-7
M. Wt: 169.27 g/mol
InChI Key: PLAVGOMINOBWRI-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(trimethylsilyl)pyridine” is a chemical compound with the molecular formula C8H12FNSi . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has a trimethylsilyl group attached to it, which consists of three methyl groups bonded to a silicon atom .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Fluoro-2-(trimethylsilyl)pyridine”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(trimethylsilyl)pyridine” is characterized by the presence of a pyridine ring, a fluorine atom, and a trimethylsilyl group . The trimethylsilyl group is a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .

Scientific Research Applications

Novel Methodology in Pyridine Synthesis

Research by Kieseritzky and Lindström (2010) in the field of organic chemistry has led to the synthesis of pyridines substituted with five different elements. This includes compounds like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile and 3-fluoro-5-iodo-2-methoxy-6-(trimethylsilyl)isonicotinonitrile. They have also developed new methodologies for dehalocyanation of iodopyridines and rapid hydrolysis of 2-fluoropyridines to their corresponding 2-pyridones (Kieseritzky & Lindström, 2010).

Hiyama Cross-Coupling in Organic Synthesis

Pierrat, Gros, and Fort (2005) explored the Hiyama cross-coupling of pyridyltrimethylsilanes, including those with fluoro substituents. They found that the reactions were efficient at room temperature, leading to functional bis(het)aryl products. This approach is significant for the development of new organic synthesis methodologies (Pierrat, Gros, & Fort, 2005).

Regioselective Functionalization of Fluoropyridines

Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to 2-fluoropyridine, achieving regioselective metalation and subsequent carboxylation. This method allowed the derivation of several fluorinated pyridinecarboxylic acids, showcasing the versatility of fluoropyridines in organic synthesis (Bobbio & Schlosser, 2005).

Deprotonative Coupling in Pyridine Derivatives

Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes. They specifically looked at pyridine substrates with electron-withdrawing substituents like fluoro, chloro, and bromo, reacting efficiently with various aldehydes. This research contributes to the field of catalysis and organic reaction mechanisms (Shigeno et al., 2019).

Synthesis of Fluorinated Pyridine Derivatives

Sokolov et al. (2009) synthesized 3-fluoro-2-trifluoromethylimidazo[1,2-a]pyridines using hexafluoroacetone 2-pyridylimines and trimethyl phosphite. These reactions led to the formation of 3-methoxy-2-trifluoromethylimidazo[1,2-a]pyridines, expanding the range of fluorinated pyridine derivatives available for research and development in various chemical domains (Sokolov et al., 2009).

properties

IUPAC Name

(3-fluoropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVGOMINOBWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463658
Record name 3-Fluoro-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trimethylsilyl)pyridine

CAS RN

87674-09-7
Record name 3-Fluoro-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Marsais, G Queguiner - Tetrahedron, 1983 - Elsevier
Metallation of π-deficient heterocyclic compounds is first reviewed, which shows the important recent developments in this research area. A particular aspect of this reaction is then …
Number of citations: 138 www.sciencedirect.com
E Marzi, C Bobbio, F Cottet, M Schlosser - 2005 - Wiley Online Library
In a model study, 3‐fluorophenol and 3‐fluoropyridine were converted into the each time four possible carboxylic acids by passing through the corresponding organometallic …

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